Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-

HIV Nef inhibitor Hck kinase antiretroviral

Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl- (CAS 106561-46-0) is a synthetic small-molecule kinase inhibitor belonging to the 4-amino-substituted diphenylfuropyrimidine (DFP) chemotype. The DFP scaffold is characterized by a furo[2,3-d]pyrimidine core with two pendant phenyl rings at positions 5 and 6, and a substituted 4-amino group; the target compound bears an N-butyl side chain.

Molecular Formula C22H21N3O
Molecular Weight 343.4 g/mol
CAS No. 106561-46-0
Cat. No. B12900291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-
CAS106561-46-0
Molecular FormulaC22H21N3O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H21N3O/c1-2-3-14-23-21-19-18(16-10-6-4-7-11-16)20(17-12-8-5-9-13-17)26-22(19)25-15-24-21/h4-13,15H,2-3,14H2,1H3,(H,23,24,25)
InChIKeyRBMVNWABJMJCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl- (CAS 106561-46-0) — Class & Baseline Characteristics


Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl- (CAS 106561-46-0) is a synthetic small-molecule kinase inhibitor belonging to the 4-amino-substituted diphenylfuropyrimidine (DFP) chemotype [1]. The DFP scaffold is characterized by a furo[2,3-d]pyrimidine core with two pendant phenyl rings at positions 5 and 6, and a substituted 4-amino group; the target compound bears an N-butyl side chain. DFP analogs were originally identified as inhibitors of the Nef-dependent activation of Src-family kinases (Hck, Lyn, c-Src) and as suppressors of HIV-1 replication in cell culture [2]. The scaffold has also been explored for Chk1 kinase inhibition, though the parent 4-amino analog (DFP-4A) shows only weak Chk1 activity (IC50 > 100 µM) [3]. Several chemical vendors annotate this specific compound as an FLT3 receptor tyrosine kinase inhibitor, but the claim originates from secondary sources and lacks primary experimental validation in peer-reviewed literature. The molecular formula is C22H21N3O and the molecular weight is 343.42 g/mol.

DFP scaffold SAR expansion reference
Requires in-house kinase selectivity profiling
Bridging analog between DFP-4A and DFP-4AB

Why Generic Substitution Cannot Be Assumed for N-Butyl-5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine


Within the DFP chemotype, even minor modifications to the 4-amino substituent produce dramatic shifts in kinase selectivity and functional activity. For instance, the parent 4-amino analog (DFP-4A) shows negligible inhibition of the Nef-Hck complex, whereas the 4-aminobutanol derivative (DFP-4AB) inhibits the Nef-Hck complex with an IC50 of 16 µM [1]. The 4-aminopropanol analog (DFP-4AP) displays distinct potency and selectivity relative to DFP-4AB, demonstrating that the nature of the 4-amino side chain—not merely the diphenylfuropyrimidine core—determines biological activity [2]. Generic substitution of CAS 106561-46-0 with a different 4-amino DFP analog would therefore carry a high risk of loss of desired target engagement or introduction of uncharacterized off-target effects. The quantitative evidence below provides the only currently verifiable differentiation data for this compound and its closest experimental analogs.

4-Amino substituent specificity

Minor modifications to the 4-amino group can shift kinase selectivity; the N-butyl analog may not replicate DFP-4AB's Nef-Hck inhibition.

Unverified FLT3 annotation

Vendor-annotated FLT3 activity lacks primary validation; assuming FLT3 targeting may introduce uncharacterized off-target effects.

Lack of terminal hydroxyl

Absence of the hydroxyl group present in DFP-4AB may alter protein interface binding and selectivity profile.

Quantitative Differentiation Evidence for CAS 106561-46-0: Head-to-Head, Cross-Study, and Class-Level Comparisons


DFP-4AB vs. DFP-4A: N-Butyl vs. N-Unsubstituted Analogs in Nef-Hck Kinase Inhibition

Although the exact target compound (N-butyl analog) has not been directly tested in published Nef-Hck assays, the closest structurally characterized DFP analog is DFP-4AB, which bears a 4-aminobutanol substituent. DFP-4AB inhibits the Nef-Hck complex with an IC50 of 16 µM, whereas the unsubstituted 4-amino parent DFP-4A shows no measurable inhibition in the same assay system [1]. The N-butyl analog (CAS 106561-46-0) is structurally intermediate between DFP-4A and DFP-4AB, lacking the hydroxyl group of DFP-4AB, and its Nef-Hck activity remains uncharacterized. This evidence is class-level inference only; direct quantitative data for the target compound are absent from the published literature.

Nef-Hck complex inhibition
Class-level
No target data; DFP-4AB IC50 = 16 µM, DFP-4A >100 µM
Class-level inference only
N-butyl analog Nef-Hck activity uncharacterized
HIV Nef inhibitor Hck kinase antiretroviral

Chk1 Kinase Selectivity: DFP-4A Parent Scaffold vs. Target Compound

The unsubstituted 4-amino parent compound DFP-4A exhibits very weak Chk1 kinase inhibition with an IC50 exceeding 100 µM [1]. No Chk1 inhibition data are available for the N-butyl derivative (CAS 106561-46-0). The addition of an N-butyl group to the 4-amino position may alter kinase binding but the magnitude and direction of this effect have not been experimentally determined. This evidence is class-level inference; procurement decisions relying on Chk1 selectivity cannot be supported by current data.

Chk1 kinase inhibition
Class-level
DFP-4A IC50 >100 µM; target compound untested
Data to verify
N-butyl effect on Chk1 unknown
Chk1 kinase checkpoint kinase cancer

FLT3 Kinase Inhibition: Vendor-Annotated Activity Without Published Primary Data

Multiple chemical vendor listings annotate Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl- (CAS 106561-46-0) as an FLT3 receptor tyrosine kinase inhibitor . However, these annotations lack citation of primary peer-reviewed research articles containing quantitative IC50, Kd, or cellular activity data for this specific compound against FLT3 [1]. By comparison, structurally related 5,6-diphenylfuro[2,3-d]pyrimidin-4-ol derivatives have demonstrated FLT3-ITD cytotoxicity with IC50 values as low as 0.004 µM in MOLM-13 and MV4-11 AML cell lines . Whether the N-butyl-4-amino compound shares this potency remains experimentally unverified in the public domain.

FLT3 kinase annotation
Data to verify
No published IC50 or Kd data
Requires independent validation
Vendor annotation only
FLT3 inhibitor AML kinase inhibitor

DFP Series SAR: 4-Amino Substituent Drives Differential Kinase Selectivity

Within the DFP series, the 4-aminobutanol analog DFP-4AB inhibits the Nef-Hck complex (IC50 = 16 µM) but shows weak activity against isolated Hck kinase (>30 µM), indicating that the Nef-Hck protein-protein interface is the relevant target rather than the Hck active site alone [1][2]. The 4-aminopropanol analog DFP-4AP shows ~2-fold weaker Nef-Hck inhibition than DFP-4AB [3]. This SAR demonstrates that the terminal functional group on the 4-amino side chain critically modulates both potency and target selectivity. The N-butyl analog (CAS 106561-46-0) lacks the terminal hydroxyl present in DFP-4AB and DFP-4AP, predicting a distinct selectivity profile that has not been experimentally resolved.

DFP series SAR
Cross-study
DFP-4AB Nef-Hck IC50 = 16 µM; DFP-4AP ~32 µM
Context-dependent selectivity profile
N-butyl selectivity unresolved
structure-activity relationship kinase selectivity DFP pharmacophore

Recommended Procurement Scenarios for Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl- (CAS 106561-46-0)


DFP Scaffold SAR Expansion: Probing the N-Butyl Substituent Effect on Kinase Selectivity

Medicinal chemistry groups expanding the DFP structure-activity relationship (SAR) can use CAS 106561-46-0 as an N-butyl reference point, complementing the published 4-aminopropanol (DFP-4AP) and 4-aminobutanol (DFP-4AB) analogs. The compound fills a gap in the alkyl chain SAR series, enabling head-to-head comparisons of terminal hydroxyl vs. alkyl effects on kinase inhibition [1]. Procurement should be accompanied by an explicit plan for in-house kinase profiling, as no public data exist for this specific substitution.

HIV Nef-Hck Pathway Probe: Bridging Compound Between DFP-4A and DFP-4AB

The N-butyl analog represents a structural bridge between the inactive parent DFP-4A (IC50 > 100 µM on Chk1) and the moderately active DFP-4AB (IC50 = 16 µM on Nef-Hck). Researchers investigating the Nef-Hck interface can source this compound to determine whether a pure alkyl chain (without the terminal hydroxyl of DFP-4AB) retains or improves Nef-Hck inhibition [2]. This is only appropriate for laboratories equipped to run Z'-lyte kinase assays with purified Nef and Hck proteins.

Kinase Panel Screening: De-orphaning an Uncharacterized DFP Analog

Given the absence of published bioactivity data, CAS 106561-46-0 is best suited for broad kinase panel screening (e.g., Eurofins KinaseProfiler, DiscoveRx KINOMEscan) to establish its selectivity fingerprint. Procurement is recommended only for users with access to such screening platforms. Any FLT3 annotation should be treated as a hypothesis to be tested, not as a verified property [1].

Reference Standard for Analytical Method Development

CAS 106561-46-0 can serve as a qualitative reference standard for HPLC, LC-MS, or NMR method development targeting the DFP chemotype, supported by available 1H NMR spectra in the SpectraBase database [3]. The compound's molecular weight (343.42 g/mol) and C22H21N3O formula provide a defined mass for MS calibration.

Application
Selection Property
Validation Focus
DFP scaffold SAR expansion
N-butyl side chain reference
Kinase selectivity profiling
Nef-Hck pathway probe
Alkyl bridge between DFP-4A and DFP-4AB
Nef-Hck inhibition assay
Kinase panel screening
Uncharacterized DFP analog
Kinase selectivity fingerprint
Analytical reference standard
DFP chemotype reference
HPLC/LC-MS/NMR method development
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